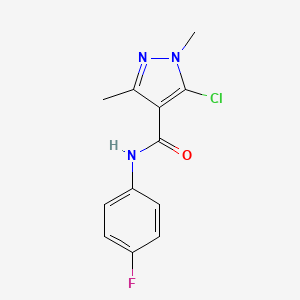

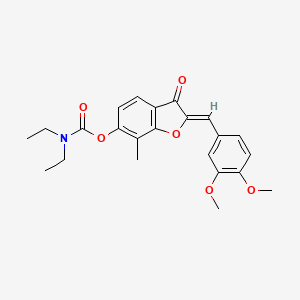

5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide, or 5-CNFP-DMP, is a synthetic compound that has been used in scientific research and laboratory experiments. It is a heterocyclic compound, meaning it has atoms of at least two different elements as part of its ring structure. As such, it has a wide range of applications in both biochemical and physiological research.

Scientific Research Applications

Antiviral Activity Against Tobacco Mosaic Virus (TMV)

Tobacco mosaic virus (TMV) is a widespread plant virus causing significant economic losses. Compound 3p has demonstrated potent antiviral activity against TMV. It inhibits viral replication and movement, making it a promising candidate for developing new antiviral agents . The molecular docking study revealed that the pyrazole amide moiety tightly binds to TMV PC protein sites.

Medicinal Chemistry: Design and Synthesis

Researchers have designed and synthesized a series of novel pyrazole amide derivatives, including 3p. These compounds were developed with TMV PC protein as the target. The synthesis involved reactions between 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids and 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. Characterization was done using 1H-NMR, mass spectroscopy, and elemental analysis .

Materials Science: Crystallography and Spectroscopy

Detailed crystallographic studies and spectroscopic analyses (such as IR, 1H-NMR, and 13C-NMR) could provide insights into the compound’s structure and stability. These investigations are crucial for understanding its behavior in various environments.

Mechanism of Action

Target of Action

The primary target of 5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide, also known as CP-320626, is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.

Mode of Action

It is known that it interacts with its target, the glycogen phosphorylase, muscle form . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the process of glycogenolysis.

Biochemical Pathways

The biochemical pathways affected by CP-320626 are related to glycogen metabolism. By targeting the Glycogen phosphorylase, muscle form, CP-320626 may influence the breakdown of glycogen, affecting the availability of glucose-1-phosphate and glucose in the body .

Result of Action

The molecular and cellular effects of CP-320626’s action are likely related to its influence on glycogen metabolism. By interacting with Glycogen phosphorylase, muscle form, the compound may affect the availability of glucose in the body, which could have various downstream effects .

properties

IUPAC Name |

5-chloro-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O/c1-7-10(11(13)17(2)16-7)12(18)15-9-5-3-8(14)4-6-9/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWNRTDYIVBMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-(4-Fluorophenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)

![3-bromo-N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2813832.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B2813833.png)

![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)

![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)

![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)